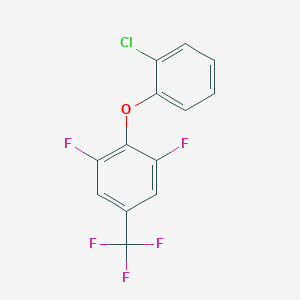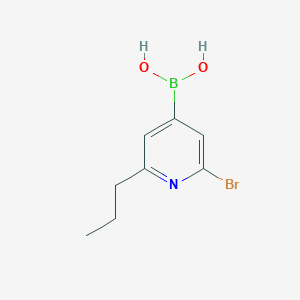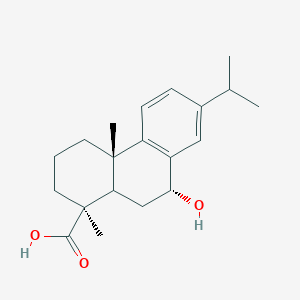
7-Hydroxy-8,11,13-abietatrien-19-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-8,11,13-abietatrien-19-oic acid is a diterpenoid compound that belongs to the abietane family It is a naturally occurring organic compound found in various plant species, particularly conifers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-8,11,13-abietatrien-19-oic acid typically involves the oxidation of dehydroabietic acid. One common method includes the use of sodium borohydride (NaBH4) reduction followed by oxidation with reagents such as OsO4 and oxone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. large-scale synthesis can be achieved through optimized reaction conditions and the use of efficient catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-8,11,13-abietatrien-19-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to 7-oxo-dehydroabietic acid using oxidizing agents.
Reduction: Reduction of the carbonyl group to form hydroxy derivatives.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidizing Agents: OsO4, oxone.
Reducing Agents: NaBH4.
Solvents: DMSO, PEG300, Tween 80, ddH2O.
Major Products Formed:
- 7-oxo-dehydroabietic acid
- 7α/β-hydroxy-dehydroabietic acids
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-8,11,13-abietatrien-19-oic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Hydroxy-8,11,13-abietatrien-19-oic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Protein tyrosine phosphatase 1B (PTP1B), enzymes involved in oxidative stress.
Pathways Involved: Inhibition of PTP1B, leading to potential therapeutic effects in diabetes and obesity.
Vergleich Mit ähnlichen Verbindungen
- Dehydroabietic acid (8,11,13-abietatrien-18-oic acid)
- 7-oxo-dehydroabietic acid
- 7α/β-hydroxy-dehydroabietic acids
Comparison: 7-Hydroxy-8,11,13-abietatrien-19-oic acid is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit PTP1B and its antioxidative properties make it a compound of interest for therapeutic research .
Eigenschaften
Molekularformel |
C20H28O3 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(1S,4aS,9R)-9-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-12(2)13-6-7-15-14(10-13)16(21)11-17-19(15,3)8-5-9-20(17,4)18(22)23/h6-7,10,12,16-17,21H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,17?,19-,20+/m1/s1 |
InChI-Schlüssel |
GPFVBJYXFRIOFB-FQVATPOOSA-N |
Isomerische SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@](C3C[C@H]2O)(C)C(=O)O)C |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2O)(C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]pyrrolidin-2-one](/img/structure/B14082907.png)
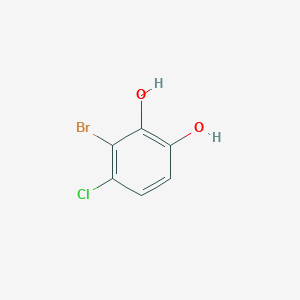
![2-Chloro-5-[(4-methoxyphenoxy)methyl]pyrazine](/img/structure/B14082913.png)
![(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
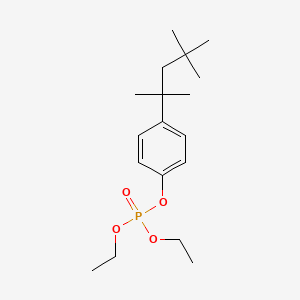
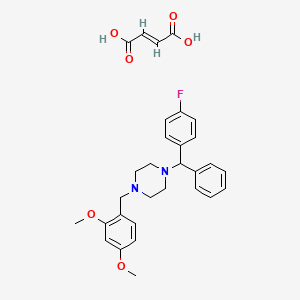
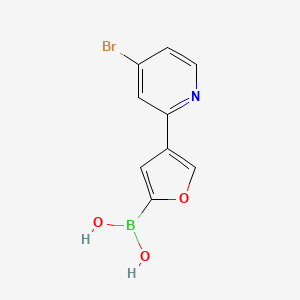
![5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione](/img/structure/B14082934.png)
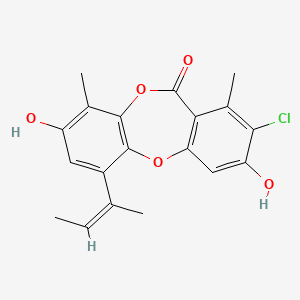
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid](/img/structure/B14082937.png)
